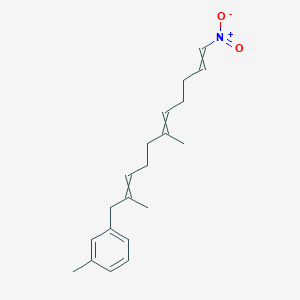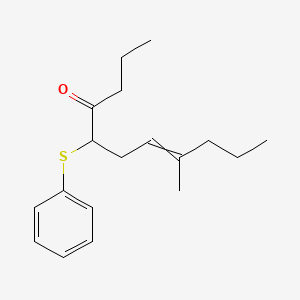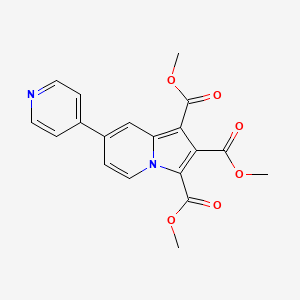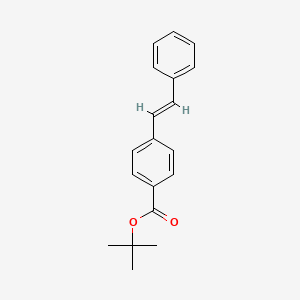![molecular formula C21H16Cl2OSe2 B14186186 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol CAS No. 922525-94-8](/img/structure/B14186186.png)
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol is a selenium-containing organic compound. Selenium compounds are known for their unique chemical properties and biological activities, making them of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol typically involves the reaction of 4-chlorophenyl diselenide with appropriate alkyne derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl and chlorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Industry: It can be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol exerts its effects involves its interaction with biological molecules. The selenium atoms in the compound can participate in redox reactions, modulating the levels of reactive oxygen species (ROS) and influencing cellular oxidative stress pathways. This can lead to protective effects in cells exposed to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Selenylbenzo[b]furan derivatives: These compounds also contain selenium and exhibit various biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its dual chlorophenyl groups and the presence of selenium make it a versatile compound in both synthetic and biological applications.
Properties
CAS No. |
922525-94-8 |
|---|---|
Molecular Formula |
C21H16Cl2OSe2 |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
2,3-bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C21H16Cl2OSe2/c22-16-6-10-18(11-7-16)25-20(14-24)21(15-4-2-1-3-5-15)26-19-12-8-17(23)9-13-19/h1-13,24H,14H2 |
InChI Key |
TVNQPTRXOOXXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CO)[Se]C2=CC=C(C=C2)Cl)[Se]C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


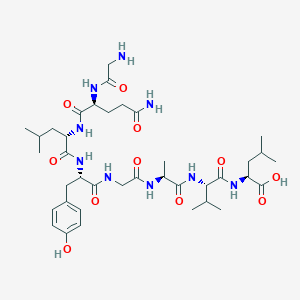
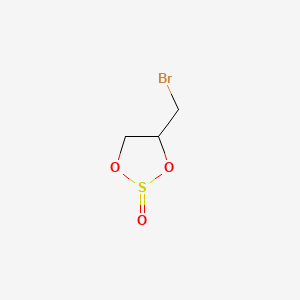
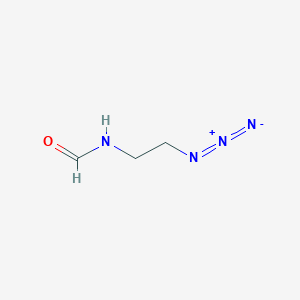
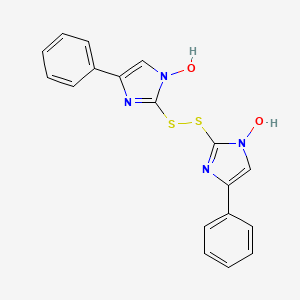
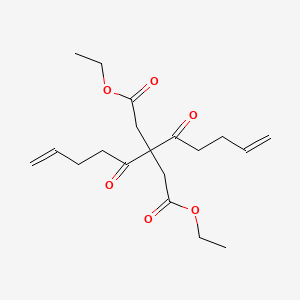
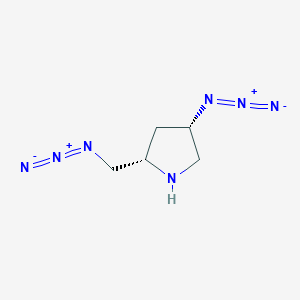
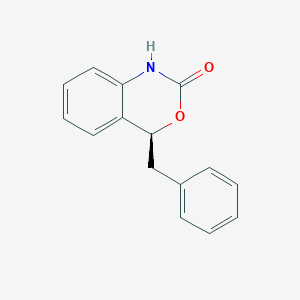
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)
